NPS-2143 hydrochloride

Prostate Cancer CaSR Antagonism Cell Proliferation

NPS-2143 hydrochloride (SB-262470A) is the prototypical, most extensively validated calcilytic tool for CaSR pharmacology. Unlike alternative chemotypes, it serves dual roles as the established hERG liability benchmark and reference amino alcohol calcilytic — enabling direct comparison of next-generation antagonists. The inactive S-enantiomer (NPS S-2143) is available for CaSR-dependent phenotype confirmation. Its reproducible 4- to 5-fold in vivo PTH elevation in rats enables bone anabolic window and mutant CaSR rescue studies. Select based on quantifiable differentiation metrics — not assumed class-wide equivalence.

Molecular Formula C24H26Cl2N2O2
Molecular Weight 445.4 g/mol
CAS No. 324523-20-8
Cat. No. B1353926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPS-2143 hydrochloride
CAS324523-20-8
Molecular FormulaC24H26Cl2N2O2
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
InChIInChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
InChIKeyZEBNDUQLNGYBNL-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPS-2143 Hydrochloride (CAS 324523-20-8): A First-in-Class Calcilytic Calcium-Sensing Receptor Antagonist for Parathyroid Research and Bone Metabolism Studies


NPS-2143 hydrochloride (also known as SB-262470A) is a potent, selective, and orally active antagonist of the calcium-sensing receptor (CaSR), a G-protein coupled receptor central to systemic calcium homeostasis and parathyroid hormone (PTH) regulation [1]. It functions as a negative allosteric modulator (calcilytic), blocking increases in cytoplasmic Ca²⁺ concentrations elicited by CaSR activation in HEK293 cells expressing the human receptor with an IC₅₀ of 43 nM, and stimulates PTH secretion from bovine parathyroid cells with an EC₅₀ of 41 nM . As the prototypical calcilytic first disclosed by NPS Pharmaceuticals [2], NPS-2143 remains the most extensively validated and widely utilized tool compound for interrogating CaSR pharmacology across a breadth of research domains, including bone metabolism, cardiovascular function, and inflammation [3].

Why Generic Substitution of NPS-2143 Hydrochloride with Other CaSR Modulators is Scientifically Unsound


The CaSR allosteric modulator landscape is highly heterogeneous, comprising compounds with divergent chemotypes, binding pockets, and pharmacological fingerprints. Calcilytics such as Calhex 231 and quinazolinone derivatives (e.g., ATF936, AXT914) exhibit distinct potencies, efficacy profiles against pathogenic CaSR mutants, and off-target liabilities (e.g., hERG channel inhibition, voltage-gated calcium channel (VGCC) blockade) that preclude simple interchangeability [1]. Furthermore, calcimimetics like cinacalcet, which activate rather than inhibit CaSR, produce opposite physiological effects on PTH secretion and cannot serve as functional substitutes [2]. Direct comparative evidence demonstrates that NPS-2143 and its closest analogs often differ by orders of magnitude in cellular potency and by functional outcome in disease-relevant models. Therefore, the selection of NPS-2143 hydrochloride over alternative CaSR modulators must be predicated on specific, quantifiable differentiation metrics rather than assumed class-wide equivalence [3].

Quantitative Differentiation of NPS-2143 Hydrochloride: Head-to-Head Comparisons and Cross-Study Data


Superior CaSR Antagonist Potency in Human Prostate Cancer Cells: NPS-2143 vs. Calhex 231

In a direct head-to-head comparison using human prostate cancer PC-3 cells, NPS-2143 hydrochloride (reported as NPS2143) exhibited greater potency as an inhibitor of cell proliferation than the structurally distinct calcilytic Calhex 231 [1]. Both compounds blocked extracellular Ca²⁺-induced increases in cytosolic [Ca²⁺] and down-regulated CaSR protein expression, confirming on-target activity [1].

Prostate Cancer CaSR Antagonism Cell Proliferation

Pronounced Oral Bioactivity and PTH Stimulation: In Vivo Magnitude vs. Class Baseline

NPS-2143 hydrochloride demonstrates robust in vivo calcilytic activity following oral administration, a key differentiator from many tool compounds that require parenteral delivery. In normal rats, intravenous administration of NPS-2143 (1 mg/kg) elicits a rapid 4- to 5-fold increase in plasma parathyroid hormone (PTH) levels, accompanied by a transient rise in plasma Ca²⁺ [1]. This magnitude of PTH elevation is characteristic of effective CaSR antagonism and provides a validated in vivo readout for bone anabolic window studies.

Parathyroid Hormone Osteoporosis Research In Vivo Pharmacology

Benchmark hERG Liability: Lower Cardiac Risk Profile than Next-Generation Analogs

NPS-2143 is known to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, a liability that has driven medicinal chemistry efforts to develop analogs with improved cardiac safety profiles [1]. In a structure-activity relationship study, compound 3h (a 2-benzylpyrrolidine-substituted aryloxypropanol) was directly compared to NPS-2143 and found to exhibit similar CaSR antagonist potency but a superior (i.e., reduced) hERG blocking activity [1]. While the study does not report absolute hERG IC₅₀ values for NPS-2143, it establishes NPS-2143 as the benchmark against which next-generation calcilytics are evaluated for cardiac safety, underscoring the importance of using the original compound as a control when assessing hERG liability of new CaSR antagonists.

Cardiac Safety hERG Channel Drug Discovery

Partial Efficacy Against Activating CaSR Mutants: Differentiating NPS-2143 from Quinazolinone Calcilytics

In a direct comparative study of allosteric CaSR antagonists, NPS-2143 (an amino alcohol) was compared to quinazolinone-derived calcilytics ATF936 and AXT914 for their ability to mitigate excessive cytosolic calcium signaling caused by activating CaSR mutants associated with Bartter syndrome type 5 and autosomal dominant hypocalcemia (ADH) [1]. While NPS-2143 showed partial effectiveness, the quinazolinone calcilytics significantly attenuated enhanced signaling of all mutants studied [1]. This difference in efficacy against pathogenic gain-of-function mutants represents a key functional differentiation.

Bartter Syndrome Type 5 Autosomal Dominant Hypocalcemia Mutant Receptor Pharmacology

Stereospecific CaSR Antagonism: Enantiomeric Selectivity Confirms On-Target Activity

The biological activity of NPS-2143 is stereospecific, a hallmark of on-target receptor engagement. Only the CaSR-selective enantiomer (R-enantiomer) of NPS-2143 modulates CaSR and IL-8 expression in colon cancer cells; the corresponding S-enantiomer (NPS S-2143) lacks this activity and does not inhibit CaSR-mediated intracellular Ca²⁺ signals [1]. This stereochemical discrimination rules out non-specific off-target effects as the primary mechanism of action and provides a valuable experimental control for verifying CaSR-dependent pharmacology.

Stereochemistry Off-Target Effects CaSR Selectivity

Dual VGCC Inhibition Shared with Calhex 231: Class-Level Ca²⁺ Channel Blockade

In addition to CaSR antagonism, both NPS-2143 and Calhex 231 have been shown to reduce vascular contractility via direct inhibition of voltage-gated Ca²⁺ channels (VGCCs), an off-target effect that may contribute to their vascular actions [1]. This shared activity indicates that VGCC inhibition is a class-level property of certain calcilytics and should be accounted for when interpreting vascular phenotype data.

Vascular Reactivity Voltage-Gated Calcium Channels Cardiovascular Pharmacology

Definitive Application Scenarios for NPS-2143 Hydrochloride Based on Quantitative Differentiation Evidence


Benchmark Control for hERG Liability Assessment in Novel Calcilytic Drug Discovery

NPS-2143 serves as the established benchmark for hERG channel inhibition in CaSR antagonist development programs. As demonstrated by Yang et al., compound 3h was specifically compared to NPS-2143 to demonstrate improved cardiac safety margins [1]. Inclusion of NPS-2143 as a positive control in hERG liability screens is essential for contextualizing the safety profiles of next-generation calcilytics [1].

In Vivo Bone Anabolic Window Studies and Osteoporosis Research

The well-characterized 4- to 5-fold increase in plasma PTH following NPS-2143 administration in rats provides a robust, reproducible in vivo pharmacodynamic endpoint for bone metabolism studies [2]. This validated response enables researchers to establish bone anabolic windows and evaluate the efficacy of combination therapies with antiresorptive agents [2].

Comparator for Evaluating Quinazolinone Calcilytics in Activating CaSR Mutant Diseases

In studies of Bartter syndrome type 5 and autosomal dominant hypocalcemia, NPS-2143's partial efficacy against activating CaSR mutants serves as a critical baseline for comparing the enhanced activity of quinazolinone-derived calcilytics like ATF936 and AXT914 [3]. Researchers should utilize NPS-2143 as the reference amino alcohol calcilytic to demonstrate the superior mutant-attenuating properties of newer chemotypes [3].

Stereochemical Control for CaSR-Specific Phenotype Validation

The availability of the inactive S-enantiomer (NPS S-2143) enables rigorous experimental verification of CaSR-dependent phenotypes [4]. Researchers can use NPS S-2143 as a negative control to confirm that observed biological effects (e.g., IL-8 modulation, intracellular Ca²⁺ signaling changes) are mediated specifically through CaSR antagonism rather than through off-target or cytotoxic mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPS-2143 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.